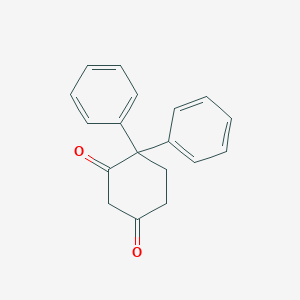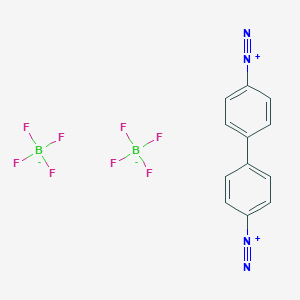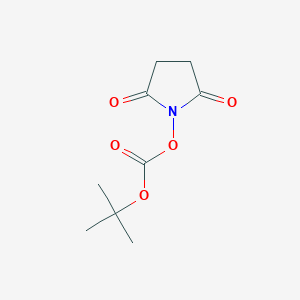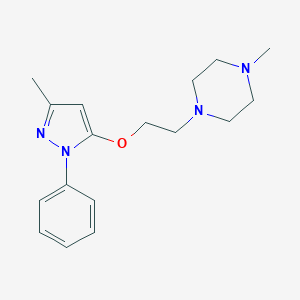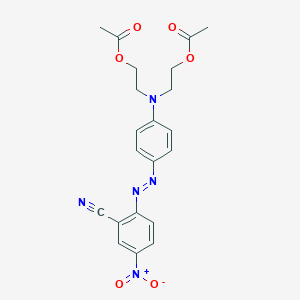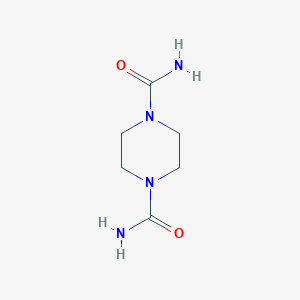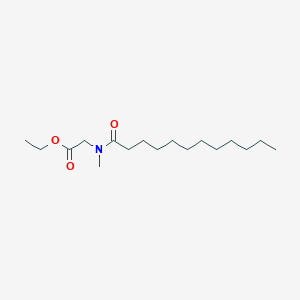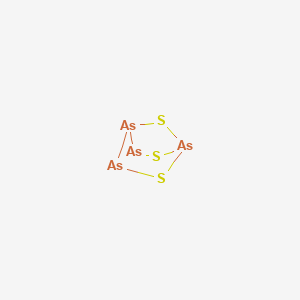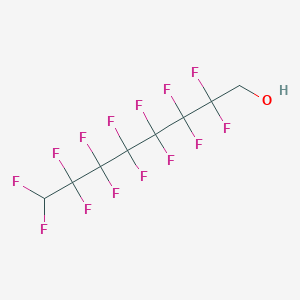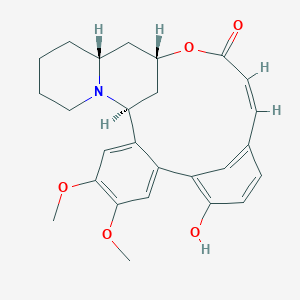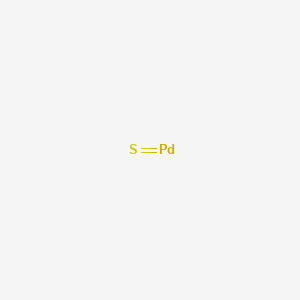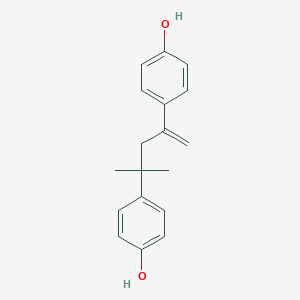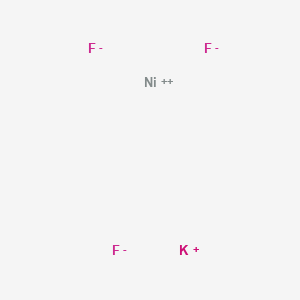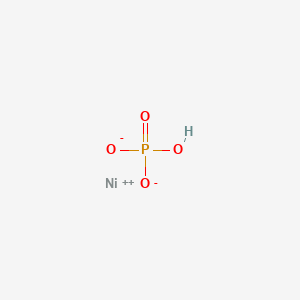
Oxygen; silicon; tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxygen, silicon, and tungsten are three essential elements that play vital roles in various scientific research applications. Oxygen is a colorless, odorless gas that is essential for most living organisms, while silicon is a chemical element that is widely used in the production of electronic devices. Tungsten, on the other hand, is a heavy metal that has unique properties, making it ideal for various scientific applications.
Mécanisme D'action
Oxygen is essential for life as it plays a vital role in the process of respiration, where it is used to produce energy in the form of ATP. Silicon, on the other hand, has unique electrical properties that make it an ideal material for the production of electronic devices. Tungsten has a high melting point and density, making it ideal for various scientific research applications that require high temperatures and radiation shielding.
Effets Biochimiques Et Physiologiques
Oxygen is essential for most living organisms as it plays a vital role in the process of respiration. Silicon has no known biochemical or physiological effects, while tungsten has been shown to have toxic effects on living organisms at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Oxygen is readily available and easy to use in lab experiments, making it ideal for various scientific research applications. Silicon is a stable material that can withstand high temperatures and is easy to manipulate, making it ideal for the production of electronic devices. Tungsten is a heavy metal that has unique properties, but it is also toxic at high concentrations, making it challenging to use in lab experiments.
Orientations Futures
There are various future directions for the use of oxygen, silicon, and tungsten in scientific research applications. For example, researchers are exploring the use of oxygen in the treatment of various medical conditions, including cancer and heart disease. Silicon is being used in the production of new electronic devices, including flexible and transparent electronics. Tungsten is being explored for its potential use in nuclear fusion reactors and as a catalyst in chemical reactions.
Conclusion:
In conclusion, oxygen, silicon, and tungsten are three essential elements that play vital roles in various scientific research applications. These elements have unique properties that make them ideal for various applications, but they also have limitations that must be considered. As researchers continue to explore the potential uses of these elements, they will undoubtedly discover new and exciting applications that will benefit society.
Méthodes De Synthèse
Oxygen is produced through various methods, including electrolysis, fractional distillation, and liquefaction. Silicon is primarily synthesized through the reduction of silicon dioxide with carbon in an electric furnace, while tungsten is produced through a process called the reduction of tungsten oxide with hydrogen or carbon.
Applications De Recherche Scientifique
Oxygen is widely used in various scientific research applications, including combustion, respiration, and oxidation. Silicon is used in the production of electronic devices, including transistors, solar cells, and computer chips. Tungsten is used in various scientific research applications, including the production of filaments, radiation shielding, and electrical contacts.
Propriétés
Numéro CAS |
12363-31-4 |
|---|---|
Nom du produit |
Oxygen; silicon; tungsten |
Formule moléculaire |
H80O40SiW12 |
Poids moléculaire |
2955 g/mol |
InChI |
InChI=1S/40H2O.Si.12W/h40*1H2;;;;;;;;;;;;; |
Clé InChI |
XEUBSZMTETYQPE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Autres numéros CAS |
131412-33-4 |
Numéros CAS associés |
12027-38-2 (Hydrogen) 51819-40-0 (hydrochloride salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



